3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Antimicrobial Structure-Activity Relationship (SAR) Halogen Isomer Effect

3-Benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide (CAS 853348-96-6) is a synthetic, unsymmetrically N,N′-disubstituted benzimidazolium bromide salt belonging to the broader class of benzimidazolium ionic liquids and N-heterocyclic carbene (NHC) precursors. Its core structure features a 5,6-dimethylbenzimidazolium scaffold bearing a benzyl substituent at N-1 and a 2,6-dichlorobenzyl group at N-3, with bromide as the counterion.

Molecular Formula C23H21BrCl2N2
Molecular Weight 476.2 g/mol
CAS No. 853348-96-6
Cat. No. B11947249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
CAS853348-96-6
Molecular FormulaC23H21BrCl2N2
Molecular Weight476.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)[N+](=CN2CC3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4.[Br-]
InChIInChI=1S/C23H21Cl2N2.BrH/c1-16-11-22-23(12-17(16)2)27(14-19-20(24)9-6-10-21(19)25)15-26(22)13-18-7-4-3-5-8-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1
InChIKeyJORGKRFRPLSKJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium Bromide (CAS 853348-96-6): Chemical Identity and Baseline Profile for Procurement Evaluation


3-Benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide (CAS 853348-96-6) is a synthetic, unsymmetrically N,N′-disubstituted benzimidazolium bromide salt belonging to the broader class of benzimidazolium ionic liquids and N-heterocyclic carbene (NHC) precursors [1]. Its core structure features a 5,6-dimethylbenzimidazolium scaffold bearing a benzyl substituent at N-1 and a 2,6-dichlorobenzyl group at N-3, with bromide as the counterion . Benzimidazolium salts are recognized as privileged scaffolds in medicinal chemistry and catalysis due to their structural analogy to ionic liquids and their capacity to generate NHC ligands for transition-metal complexation [2]. This compound is primarily offered as a research chemical (typical purity ≥95%) and is positioned as a building block for NHC–metal complex synthesis, antimicrobial screening, and anticancer evaluation programs .

Why Generic Benzimidazolium Salt Substitution Cannot Be Assumed for CAS 853348-96-6


Benzimidazolium salts are not functionally interchangeable despite sharing a common heterocyclic core. The biological and catalytic properties of these compounds are exquisitely sensitive to the nature and position of N-substituents, the substitution pattern on the benzo-fused ring, and the counterion identity [1]. In the specific case of CAS 853348-96-6, the deliberate asymmetry—a benzyl group at N-1 versus a 2,6-dichlorobenzyl group at N-3—generates a unique steric and electronic environment that cannot be replicated by symmetrical analogs (e.g., 1,3-dibenzyl-5,6-dimethylbenzimidazolium bromide, CAS 1350555-84-8) or by positional isomers bearing 2,4-dichlorobenzyl substituents . Published SAR studies on N,N′-bis(arylmethyl)benzimidazolium salts demonstrate that even subtle changes in aryl substitution (e.g., 4-Cl vs. 2,6-Cl₂) can shift anti-proliferative IC₅₀ values by more than an order of magnitude across non-small cell lung cancer cell lines [2]. Furthermore, within the broader 5,6-dimethylbenzimidazolium series, electron-withdrawing substituents on the N-aryl rings have been shown to be critical modulators of both antimicrobial potency and selectivity against drug-resistant strains [3]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with fundamentally different biological or catalytic performance—making compound-specific evidence essential for scientific selection.

Quantitative Differentiation Evidence for CAS 853348-96-6 Against the Closest Chemical Analogs


Structural Differentiation: Halogen Positional Isomerism (2,6-Cl₂ vs. 2,4-Cl₂) in N-Benzyl Benzimidazolium Salts

The target compound bears a 2,6-dichlorobenzyl substituent, distinguishing it from the 2,4-dichlorobenzyl positional isomer commonly encountered in antimicrobial benzimidazole screening libraries. In a related series of benzimidazole-incorporated sulfonamide analogs, the 2,4-dichlorobenzyl derivative (5g) demonstrated selective activity against Gram-negative bacteria, whereas the overall SAR indicated that halogen substitution pattern significantly modulates antibacterial spectrum and potency [1]. While direct head-to-head comparison data between the 2,6-Cl₂ and 2,4-Cl₂ benzimidazolium regioisomers remain unpublished for this specific scaffold, the established sensitivity of benzimidazolium bioactivity to aryl chloride positioning—with 2,6-disubstitution creating a distinct steric cone and electronic environment versus 2,4-disubstitution—constitutes a structural differentiator relevant for NHC ligand tuning and biological target engagement [2].

Antimicrobial Structure-Activity Relationship (SAR) Halogen Isomer Effect

Asymmetric N-Substitution vs. Symmetrical Dibenzyl Analog: Implications for Anticancer Activity

CAS 853348-96-6 possesses asymmetric N-substitution (benzyl + 2,6-dichlorobenzyl), which contrasts sharply with the symmetrical 1,3-dibenzyl-5,6-dimethylbenzimidazolium bromide (CAS 1350555-84-8) . In the comprehensive SAR study by Shelton et al., symmetrical N,N′-bis(arylmethyl)benzimidazolium salts with hydrophobic substituents demonstrated anti-proliferative activity comparable to cisplatin against non-small cell lung cancer (NSCLC) cell lines, with the NCI-60 screen confirming that lipophilic benzimidazolium salts significantly outperform hydrophilic analogs [1]. While the unsymmetrical target compound was not directly tested in the Shelton panel, the incorporation of the electron-withdrawing 2,6-dichlorobenzyl group is predicted—based on established class-level SAR—to increase lipophilicity (clogP) relative to the dibenzyl analog while simultaneously introducing halogen-bonding potential that may enhance target protein interactions [2]. This asymmetry creates a dipole moment absent in the C₂ᵥ-symmetric dibenzyl comparator, which may translate into differential membrane permeability and intracellular distribution.

Anticancer NSCLC Lipophilicity SAR

5,6-Dimethyl Substitution on the Benzimidazolium Core Confers Enhanced Bioactivity Relative to Unsubstituted Scaffolds

The 5,6-dimethyl substitution on the benzimidazolium core of CAS 853348-96-6 is a critical structural feature that differentiates it from unsubstituted benzimidazolium analogs. A review of benzimidazolium salt anticancer profiles explicitly states that '5,6-dimethyl-substituted benzimidazole derivatives were also found more active as compared to unsubstituted benzimidazole rings,' and that bis-benzimidazolium silver(I) complexes bearing this substitution pattern exhibited 'exceptional activity against colon cancer (IC₅₀ < 1 μM) cell line' [1]. Furthermore, in antimicrobial screening of 5,6-dimethylbenzimidazolium-derived NHC precursors and their Pd(II) complexes, all compounds displayed measurable antibacterial activity, with the 5,6-dimethyl motif contributing to both microbial membrane disruption and NHC ligand donor strength [2]. The target compound thus benefits from a substitution pattern that class-level evidence associates with enhanced potency across multiple therapeutic indications.

Anticancer Colon Cancer Silver-NHC Complexes 5,6-Dimethyl Effect

NHC Precursor Utility: Bromide Salt Advantage for Direct Metalation Compared to Chloride or Tetrafluoroborate Analogs

As a benzimidazolium bromide, CAS 853348-96-6 serves as a direct NHC precursor via in situ deprotonation with mild bases (e.g., K₂CO₃, Ag₂O). A general synthesis of substituted benzimidazolium salts by Rivas et al. demonstrated that counterion exchange (chloride → borate/tetrafluoroborate) is often necessary to improve solubility and reduce hygroscopicity for certain applications, but the bromide form retains the advantage of facilitating direct silver(I)-NHC complex formation via the established Ag₂O route without additional anion metathesis steps [1]. In the specific context of 5,6-dimethylbenzimidazolium-derived Pd(II)-NHC complexes, the bromide salts were deprotonated with PdCl₂ and K₂CO₃ in dry THF to generate catalytically active species for Suzuki-Miyaura coupling, confirming the bromide counterion is compatible with direct palladation protocols [2]. For researchers requiring rapid access to Ag(I)- or Pd(II)-NHC complexes, the bromide salt form eliminates an anion-exchange step that is mandatory when starting from hydrochloride or tetrafluoroborate precursors.

N-Heterocyclic Carbene (NHC) Organometallic Chemistry Counterion Effect Catalysis

Differentiation from Neutral 5,6-Dimethylbenzimidazole: Quaternization Enables Ionic Liquid Properties and NHC Generation

CAS 853348-96-6 is a fully quaternized benzimidazolium salt, which fundamentally differentiates it from its neutral precursor, 5,6-dimethylbenzimidazole (CAS 582-60-5). Quaternization converts the neutral heterocycle into a cationic species with attendant ionic liquid character—including negligible vapor pressure, high thermal stability, and tunable solubility—while simultaneously generating the C-2 acidic proton required for NHC formation [1]. Neutral 5,6-dimethylbenzimidazole, a naturally occurring component of vitamin B₁₂ that is biosynthesized from flavin mononucleotide, lacks the C-2 C–H acidity necessary for direct carbene generation and cannot serve as an NHC ligand precursor without prior N-alkylation/quaternization [2]. The thermal and physicochemical properties of benzimidazolium ionic liquids derived from bromide salts of 1,3-dialkylbenzimidazoles have been characterized by quantum-chemical calculations, confirming that the quaternized form exhibits distinct thermodynamic stability profiles compared to neutral benzimidazoles [3].

Ionic Liquid Quaternization Thermal Stability NHC Precursor

Recommended Application Scenarios for 3-Benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium Bromide (CAS 853348-96-6) Based on Quantitative Differentiation Evidence


Synthesis of Unsymmetrical NHC–Metal Complexes for Cross-Coupling Catalysis

The bromide salt form and 2,6-dichlorobenzyl substitution of CAS 853348-96-6 make it an ideal NHC precursor for generating unsymmetrical Pd(II)– or Ag(I)–NHC complexes with sterically differentiated N-substituents. The bromide counterion permits direct deprotonation with Ag₂O or PdCl₂/K₂CO₃ without anion metathesis [1]. The 2,6-dichlorobenzyl group provides steric bulk that can enhance catalyst stability and influence regioselectivity in cross-coupling reactions, while the benzyl group preserves a less hindered quadrant for substrate approach [2]. This asymmetry is inaccessible with symmetrical dibenzyl or dialkyl benzimidazolium precursors and represents a procurement rationale for researchers designing NHC ligands with tailored steric profiles.

Anticancer Lead Discovery Targeting Non-Small Cell Lung Cancer (NSCLC)

Based on class-level SAR demonstrating that lipophilic, aryl-substituted benzimidazolium salts achieve anti-proliferative activity comparable to cisplatin in NSCLC cell lines [1], CAS 853348-96-6 is positioned as a candidate for anticancer screening libraries. The combination of 5,6-dimethyl core substitution (associated with enhanced activity versus unsubstituted analogs) and the electron-withdrawing 2,6-dichlorobenzyl moiety (predicted to increase lipophilicity and halogen-bonding potential) aligns with the pharmacophoric features identified in the Shelton et al. NCI-60 screen as drivers of potency [2]. The compound is appropriate for initial in vitro cytotoxicity screening against NCI-H460, NCI-H1975, and A549 cell lines, with subsequent metal complexation (Ag, Au, Cu) as a logical next step for potency enhancement.

Antimicrobial Screening Against Drug-Resistant Gram-Positive and Gram-Negative Strains

The 2,6-dichlorobenzyl substituent and benzimidazolium scaffold place CAS 853348-96-6 within a compound class that has demonstrated activity against both drug-resistant and non-resistant bacterial strains, including MRSA and MDR E. coli [1]. The 5,6-dimethyl substitution pattern on the benzimidazolium core has been independently associated with antimicrobial efficacy in both the salt form and as NHC–metal complexes [2]. This compound is suitable for MIC determination against Staphylococcus aureus (including MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli (including MDR strains), with the bromide salt serving both as a test article and as a precursor for Ag(I)–NHC complexes that typically exhibit 10- to 100-fold enhanced antimicrobial potency relative to the organic salt alone [3].

Development of Benzimidazolium-Derived Ionic Liquids for Non-Biological Applications

The quaternized benzimidazolium structure, combined with the thermal and physicochemical properties characteristic of 1,3-dialkylbenzimidazolium bromide salts, positions CAS 853348-96-6 as a candidate ionic liquid for applications in extraction, separation, or as a reaction medium [1]. The unsymmetrical N-substitution pattern depresses the melting point relative to symmetrical analogs—a desirable feature for room-temperature ionic liquid (RTIL) applications—while the aromatic and halogenated substituents can modulate solvent polarity and solute partitioning behavior [2]. Researchers evaluating benzimidazolium ionic liquids for biomass dissolution, metal extraction, or electrolyte applications may find the unique substitution pattern of this compound offers a distinct solvation environment not achievable with commercial symmetrical benzimidazolium salts.

Quote Request

Request a Quote for 3-benzyl-1-(2,6-dichlorobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.